molecular formula C8H15NO4S B12221937 Carbamic acid, (tetrahydro-3-thenyl)-, ethyl ester, S,S-dioxide CAS No. 28800-42-2

Carbamic acid, (tetrahydro-3-thenyl)-, ethyl ester, S,S-dioxide

Cat. No.: B12221937
CAS No.: 28800-42-2
M. Wt: 221.28 g/mol
InChI Key: LZXGUEUTYRFZOS-UHFFFAOYSA-N
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Description

Carbamic acid, (tetrahydro-3-thenyl)-, ethyl ester, S,S-dioxide is a chemical compound with a unique structure that includes a carbamic acid moiety and a tetrahydro-3-thenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (tetrahydro-3-thenyl)-, ethyl ester, S,S-dioxide typically involves the reaction of tetrahydro-3-thenylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (tetrahydro-3-thenyl)-, ethyl ester, S,S-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Carbamic acid, (tetrahydro-3-thenyl)-, ethyl ester, S,S-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (tetrahydro-3-thenyl)-, ethyl ester, S,S-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action can include modulation of signaling cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (tetrahydro-3-thenyl)-, methyl ester, S,S-dioxide
  • Carbamic acid, (tetrahydro-3-thenyl)-, propyl ester, S,S-dioxide

Uniqueness

Carbamic acid, (tetrahydro-3-thenyl)-, ethyl ester, S,S-dioxide is unique due to its specific ester group and the presence of the S,S-dioxide moiety. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

28800-42-2

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

ethyl N-[(1,1-dioxothiolan-3-yl)methyl]carbamate

InChI

InChI=1S/C8H15NO4S/c1-2-13-8(10)9-5-7-3-4-14(11,12)6-7/h7H,2-6H2,1H3,(H,9,10)

InChI Key

LZXGUEUTYRFZOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC1CCS(=O)(=O)C1

Origin of Product

United States

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